3-Chloro-4-ethoxybutan-1-OL
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Overview
Description
3-Chloro-4-ethoxybutan-1-OL is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated alcohol with an ethoxy group attached to the fourth carbon of the butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxybutan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the butane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the chlorination of butanol followed by etherification with ethanol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxybutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated carbon can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybutanone.
Reduction: Formation of 4-ethoxybutan-1-ol.
Substitution: Formation of 3-azido-4-ethoxybutan-1-ol or 3-thio-4-ethoxybutan-1-ol.
Scientific Research Applications
3-Chloro-4-ethoxybutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxybutan-1-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds with biological molecules, influencing their structure and function. The presence of the chlorine atom and ethoxy group enhances its reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-butanol: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxybutan-1-ol: Lacks the chlorine atom, reducing its reactivity in substitution reactions.
3-Chloro-4-methoxybutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
3-Chloro-4-ethoxybutan-1-OL is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59559-22-7 |
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Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
3-chloro-4-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H13ClO2/c1-2-9-5-6(7)3-4-8/h6,8H,2-5H2,1H3 |
InChI Key |
ODPJEDQVYOCOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCO)Cl |
Origin of Product |
United States |
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